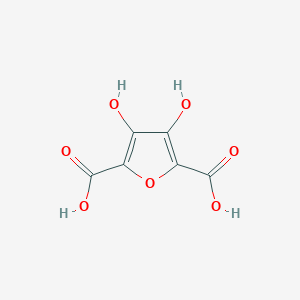
3,4-Dihydroxyfuran-2,5-dicarboxylic acid
説明
Synthesis Analysis
The synthesis of 3,4-DHFDC involves several methods. One concise approach is the condensation of 1,2-carbonyl compounds (such as glyoxal trimer dihydrate, diethyl oxalate, or benzil) with dimethyl diglycolate in the presence of potassium hydroxide (KOH). Refluxing this mixture in cyclohexane for 6 to 8 hours yields 3,4-DHFDC, along with other related compounds, in good yields .
科学的研究の応用
Synthesis and Chemical Applications
3,4-Dihydroxyfuran-2,5-dicarboxylic acid is significant in synthetic chemistry. Li Wei-jie (2006) elaborated on a concise synthesis method for 3,4-disubstitutedfuran-2,5-dicarboxylic acids, including 3,4-dihydroxyfuran-2,5-dicarboxylic acid, using a mixture of 1,2-carbonyl compounds and dimethyl diglycolate with KOH, yielding up to 98.6% efficiency (Li Wei-jie, 2006). This process highlights the acid's role in synthesizing various chemical compounds.
Catalytic Synthesis from Biomass
The acid plays a crucial role in catalytic synthesis from biomass. Liu et al. (2015) reviewed the catalytic oxidation of various biomass-derived molecules, including the transformation of furfural and 5-hydroxymethylfurfural into maleic acid and 3,4-dihydroxyfuran-2,5-dicarboxylic acid (Liu et al., 2015). This research indicates the acid's potential in developing sustainable chemical processes.
Enzyme-catalyzed Oxidation
In biochemistry, Dijkman, Groothuis, and Fraaije (2014) discovered an enzyme capable of oxidizing 5-hydroxymethylfurfural into 3,4-dihydroxyfuran-2,5-dicarboxylic acid, indicating the enzyme's efficacy in producing the acid from bio-based sources (Dijkman et al., 2014).
Biodegradable Polymer Production
The acid is a key component in biodegradable polymer production. This application is highlighted in the study by Yuan et al. (2019), where they developed a sustainable catalytic route for synthesizing tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) starting from 5-(hydroxymethyl)furfural (Yuan et al., 2019).
Pharmaceutical and Polymer Industry
In the pharmaceutical and polymer industries, Jia et al. (2019) demonstrated a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, emphasizing the potential of 3,4-dihydroxyfuran-2,5-dicarboxylic acid in these sectors (Jia et al., 2019).
特性
IUPAC Name |
3,4-dihydroxyfuran-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O7/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPMJYORBZJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(=C1O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716260 | |
| Record name | 3,4-Dihydroxyfuran-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxyfuran-2,5-dicarboxylic acid | |
CAS RN |
20925-21-7 | |
| Record name | 3,4-Dihydroxyfuran-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



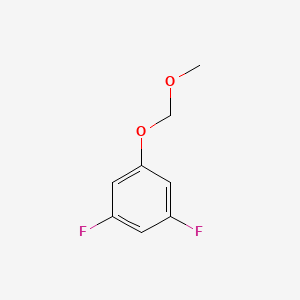
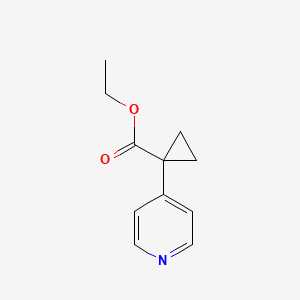

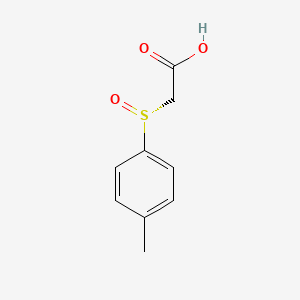
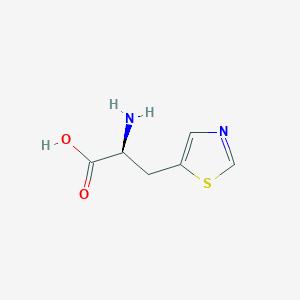
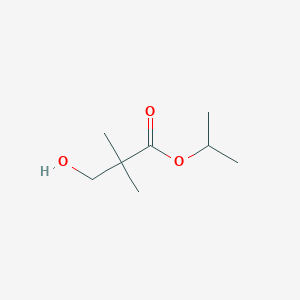

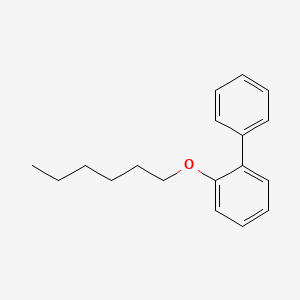

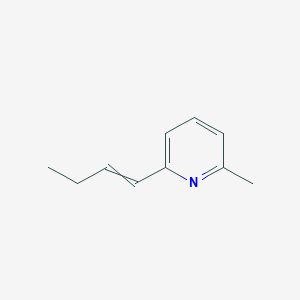
![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)
![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)
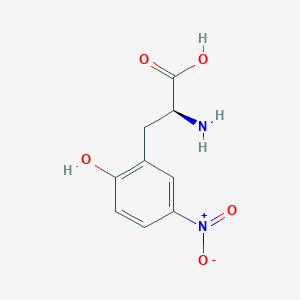
![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)